molecular formula C16H8Br2N2O2S B11675735 (2E)-2-(3,5-dibromo-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11675735
M. Wt: 452.1 g/mol
InChI Key: SSOADXHIJKEGBK-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thiazole ring fused with a benzimidazole ring, and a dibromo-hydroxybenzylidene moiety, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(3,5-dibromo-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with [1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The dibromo groups can be reduced to bromine or hydrogen using reducing agents such as zinc in acetic acid or sodium borohydride.

    Substitution: The bromine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Zinc in acetic acid or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of bromine or hydrogen-substituted derivatives.

    Substitution: Formation of amine or thiol-substituted derivatives.

Scientific Research Applications

(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-2-(3,5-dibromo-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity may be due to the disruption of bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is unique due to its fused thiazole-benzimidazole ring system and the presence of dibromo-hydroxybenzylidene moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H8Br2N2O2S

Molecular Weight

452.1 g/mol

IUPAC Name

(2E)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C16H8Br2N2O2S/c17-9-5-8(6-10(18)14(9)21)7-13-15(22)20-12-4-2-1-3-11(12)19-16(20)23-13/h1-7,21H/b13-7+

InChI Key

SSOADXHIJKEGBK-NTUHNPAUSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=CC(=C(C(=C4)Br)O)Br)/S3

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC(=C(C(=C4)Br)O)Br)S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.